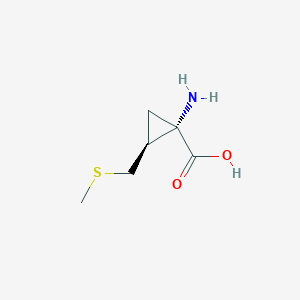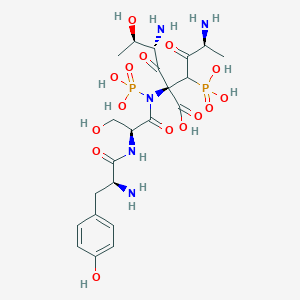
Tris(dicyclohexylphenylphosphine)gold(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(dicyclohexylphenylphosphine)gold(I), commonly known as AuPPh2Cy3, is a gold complex that has been extensively studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. This compound is known for its high stability and unique properties, which make it an ideal candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
AuPPh2Cy3 has been extensively studied for its potential applications in various fields of science. In catalysis, it has been used as a catalyst for various reactions such as hydroamination, hydroalkoxylation, and hydrothiolation. In material science, it has been used as a precursor for the synthesis of gold nanoparticles and thin films. In medicinal chemistry, it has been studied for its potential anticancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of AuPPh2Cy3 is not fully understood, but it is believed to involve the transfer of gold(I) ions to the substrate, followed by the activation of the substrate and subsequent reaction. The unique properties of AuPPh2Cy3, such as its high stability and low toxicity, make it an ideal candidate for various research applications.
Biochemical and Physiological Effects:
AuPPh2Cy3 has been shown to have low toxicity and is well-tolerated by living organisms. In vitro studies have shown that it has potential anticancer and anti-inflammatory properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AuPPh2Cy3 is its high stability, which makes it an ideal candidate for various research applications. It is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the main limitations of this compound is its high cost, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on AuPPh2Cy3. One area of research is the development of new catalytic reactions using this compound. Another area of research is the synthesis of new gold complexes with improved properties and applications. Additionally, more research is needed to fully understand the anticancer and anti-inflammatory properties of AuPPh2Cy3, as well as its potential use in drug delivery and imaging applications.
Conclusion:
In conclusion, Tris(dicyclohexylphenylphosphine)gold(I) is a gold complex that has been extensively studied for its potential applications in various fields of science. Its unique properties, such as high stability and low toxicity, make it an ideal candidate for various research applications. While there are limitations to its use, the future directions for research on AuPPh2Cy3 are promising, and it is likely to continue to be an important compound in scientific research.
Synthesemethoden
The synthesis of AuPPh2Cy3 involves the reaction of gold(I) chloride with dicyclohexylphenylphosphine (PPh2Cy) in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran, and the product is obtained by filtration and recrystallization. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and distillation.
Eigenschaften
CAS-Nummer |
142225-28-3 |
|---|---|
Produktname |
Tris(dicyclohexylphenylphosphine)gold(I) |
Molekularformel |
C54H81AuP3+ |
Molekulargewicht |
1020.1 g/mol |
IUPAC-Name |
dicyclohexyl(phenyl)phosphane;gold(1+) |
InChI |
InChI=1S/3C18H27P.Au/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;/q;;;+1 |
InChI-Schlüssel |
NYEIMMQBJDQOFK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.[Au+] |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.[Au+] |
Synonyme |
Au(P(C6H11)2(C6H5))3 perchlorate tris(dicyclohexylphenylphosphine)gold(I) tris(P-CH-diPh)Au |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B234233.png)

![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B234241.png)








![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)
